2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(pyridin-3-ylmethyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable reagent in synthetic organic chemistry.
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(pyridin-3-ylmethyl)acetamide involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 4-fluoroaniline to form N-(benzenesulfonyl)-4-fluoroaniline. This intermediate is then reacted with pyridin-3-ylmethylamine and acetic anhydride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile and require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(pyridin-3-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of fluorinated aromatic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific structural features, such as the presence of both a benzenesulfonyl group and a fluorine atom. Similar compounds include:
N-Fluorobenzenesulfonimide: Known for its use as an electrophilic fluorinating agent.
N-Fluorodibenzenesulfonamide: Used in organic synthesis for introducing fluorine into aromatic compounds.
These compounds share some structural similarities but differ in their specific applications and reactivity.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-17-8-10-18(11-9-17)24(28(26,27)19-6-2-1-3-7-19)15-20(25)23-14-16-5-4-12-22-13-16/h1-13H,14-15H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMBIADYENAFOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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